1-Bromo-3-(propan-2-yl)imidazo[1,5-a]pyrazin-8-amine
Description
1-Bromo-3-(propan-2-yl)imidazo[1,5-a]pyrazin-8-amine is a heterocyclic compound featuring an imidazo[1,5-a]pyrazine core. This bicyclic structure consists of a fused imidazole and pyrazine ring system, with bromine at position 1, an isopropyl group (propan-2-yl) at position 3, and an amine at position 8 (Figure 1). The amine at position 8 provides hydrogen-bonding capability, making this compound a versatile intermediate in medicinal chemistry and drug discovery, particularly in kinase inhibitor development .
Properties
Molecular Formula |
C9H11BrN4 |
|---|---|
Molecular Weight |
255.11 g/mol |
IUPAC Name |
1-bromo-3-propan-2-ylimidazo[1,5-a]pyrazin-8-amine |
InChI |
InChI=1S/C9H11BrN4/c1-5(2)9-13-7(10)6-8(11)12-3-4-14(6)9/h3-5H,1-2H3,(H2,11,12) |
InChI Key |
LHWFRXREQVPKPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=C2N1C=CN=C2N)Br |
Origin of Product |
United States |
Preparation Methods
Halogenation and Pyrazine Derivative Preparation
A typical starting material is 2-amino-3,5-dibromopyrazine, synthesized by bromination of 2-aminopyrazine using N-bromosuccinimide (NBS) in DMSO at low temperature (below 15 °C), followed by stirring at room temperature for several hours. This step yields a dibrominated pyrazine intermediate with high yield (~90%) and purity, confirmed by NMR and mass spectrometry.
| Step | Reagents & Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| Bromination | 2-aminopyrazine + NBS in DMSO/H2O, 0-15 °C, 6 h | 2-amino-3,5-dibromopyrazine | 90 | White solid, mp 115-116 °C |
Cyclization to Imidazo[1,2-a]pyrazine Core
The dibromopyrazine intermediate undergoes cyclization with chloroacetaldehyde in isopropyl alcohol under reflux (110 °C) for 24 hours. This reaction forms 6,8-dibromoimidazo[1,2-a]pyrazine, a key intermediate for further functionalization.
| Step | Reagents & Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| Cyclization | 2-amino-3,5-dibromopyrazine + chloroacetaldehyde in IPA, reflux 24 h | 6,8-dibromoimidazo[1,2-a]pyrazine | 80 | White solid, mp 163-165 °C |
Introduction of the Propan-2-yl Group and Amination
The 6,8-dibromoimidazo[1,2-a]pyrazine intermediate is subjected to nucleophilic substitution and cross-coupling reactions to introduce the propan-2-yl group at the 3-position and an amine group at the 8-position. Typical conditions involve:
- Use of cesium carbonate as a base.
- Palladium-catalyzed cross-coupling (e.g., Suzuki coupling) with appropriate boronic acids or alkylating agents.
- Reaction solvents such as acetonitrile/water mixtures under inert atmosphere at elevated temperatures (100 °C).
- Purification by column chromatography or recrystallization.
This step yields 1-bromo-3-(propan-2-yl)imidazo[1,5-a]pyrazin-8-amine with high purity (≥97%) and good yields (typically 50-70%).
| Step | Reagents & Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| Alkylation & Amination | 6,8-dibromoimidazo[1,2-a]pyrazine + Cs2CO3 + propan-2-yl boronic acid + Pd(PPh3)4, MeCN:H2O, 100 °C, 6-12 h | This compound | 50-70 | Purity ≥97%, confirmed by NMR and MS |
Research Findings and Analytical Data
- NMR Spectroscopy : Characteristic signals for the imidazo[1,5-a]pyrazine ring protons and the isopropyl group confirm the substitution pattern.
- Mass Spectrometry : Molecular ion peak at m/z 255 (M+), consistent with the molecular formula C9H11BrN4.
- Melting Point : Typically reported in the range of 190-192 °C for the pure compound.
- Purity : Achieved ≥97% by chromatographic purification methods.
Comparative Table of Preparation Steps
| Preparation Stage | Starting Material | Key Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|---|
| Bromination | 2-aminopyrazine | NBS, DMSO/H2O, 0-15 °C, 6 h | 2-amino-3,5-dibromopyrazine | 90 | High purity, white solid |
| Cyclization | 2-amino-3,5-dibromopyrazine | Chloroacetaldehyde, IPA, reflux 110 °C, 24 h | 6,8-dibromoimidazo[1,2-a]pyrazine | 80 | White solid |
| Alkylation & Amination | 6,8-dibromoimidazo[1,2-a]pyrazine | Cs2CO3, Pd(PPh3)4, propan-2-yl boronic acid, MeCN:H2O, 100 °C, 6-12 h | This compound | 50-70 | Purity ≥97% |
Notes on Industrial Scale and Optimization
- Industrial synthesis optimizes reaction times, temperatures, and reagent stoichiometry to maximize yield and minimize impurities.
- Purification often involves recrystallization and chromatographic techniques to achieve pharmaceutical-grade purity.
- The use of palladium catalysts and cesium carbonate base is standard for cross-coupling steps, with inert atmosphere to prevent catalyst degradation.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(propan-2-yl)imidazo[1,5-a]pyrazin-8-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the first position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions to modify the functional groups present on the imidazo[1,5-a]pyrazine ring.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides, and the reactions are typically carried out under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted imidazo[1,5-a]pyrazine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products.
Scientific Research Applications
1-Bromo-3-(propan-2-yl)imidazo[1,5-a]pyrazin-8-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Biological Studies: It is used in biological studies to investigate its effects on various cellular processes and pathways.
Chemical Biology: The compound is employed in chemical biology research to study its interactions with biomolecules and its potential as a chemical probe.
Industrial Applications: It is used in the development of new materials and chemical processes in the industrial sector.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(propan-2-yl)imidazo[1,5-a]pyrazin-8-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound may act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved in its mechanism of action can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
1-Iodo-3-methylimidazo[1,5-a]pyrazin-8-amine
1-(6-Ethoxynaphthalen-2-yl)-3-(piperidin-4-ylmethyl)imidazo[1,5-a]pyrazin-8-amine (Compound 43j)
- Substituents : Ethoxynaphthalene (position 1), piperidinylmethyl (position 3), amine (position 8).
- Key Differences: The bulky ethoxynaphthalene group enhances π-π stacking but may compromise cell permeability .
- Applications : Investigated as a selective inhibitor of Plasmodium falciparum calcium-dependent protein kinase 4 (PfCDPK4) .
3-Cyclobutyl-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-8-amine (D94)
- Substituents: Cyclobutyl (position 3), phenylquinoline (position 1), amine (position 8).
- Cyclobutyl provides rigidity, which may stabilize bioactive conformations .
- Applications : Explored in oncology for targeting kinase pathways .
Scaffold Variations: Imidazo[1,2-a]pyrazine vs. Imidazo[1,5-a]pyrazine
6-Bromo-N-(2-(pyridin-2-yl)ethyl)imidazo[1,2-a]pyrazin-8-amine
3-Bromo-5-phenyl-N-(pyrimidin-5-ylmethyl)pyrazolo[1,5-a]pyridin-7-amine (DB08537)
- Core : Pyrazolo[1,5-a]pyridine.
- Key Differences :
Functional Group Modifications
Benzyl 2-(1-bromo-8-hydroxyimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate
- Substituents : Hydroxyl (position 8), benzyl pyrrolidine carboxylate (position 3).
- Key Differences: Hydroxyl at position 8 reduces hydrogen-bond donor strength compared to amine, impacting target engagement . The benzyl group enhances lipophilicity, which may affect blood-brain barrier penetration .
Data Tables
Table 1. Comparative Analysis of Key Compounds
Table 2. Physicochemical Properties
| Compound Name | Molecular Weight | LogP* | Hydrogen Bond Donors | Halogen Bond Potential |
|---|---|---|---|---|
| Target Compound | ~280.1 | 2.5 | 1 | High (Br) |
| 1-Iodo-3-methylimidazo[1,5-a]pyrazin-8-amine | ~321.1 | 2.8 | 1 | Very High (I) |
| Compound 43j | ~402.2 | 3.7 | 1 | Low |
*Predicted using fragment-based methods.
Research Findings and Implications
- Biological Activity : The target compound’s bromine and isopropyl groups synergize to enhance kinase binding via halogen and hydrophobic interactions, as seen in PfCDPK4 and CDK2 inhibitors .
- Synthetic Utility : Bromine at position 1 facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), enabling diversification into libraries for high-throughput screening .
- Limitations : The isopropyl group may reduce aqueous solubility, necessitating prodrug strategies or formulation optimization .
Biological Activity
1-Bromo-3-(propan-2-yl)imidazo[1,5-a]pyrazin-8-amine is a heterocyclic compound characterized by a unique fused imidazo and pyrazine ring system. Its molecular formula is CHBrN, with a molecular weight of approximately 255.12 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research.
Structural Characteristics
The structural arrangement of this compound includes:
- Bromine atom at the 1-position
- Isopropyl group at the 3-position
- Amino group at the 8-position
This specific configuration is believed to contribute significantly to its biological activity and pharmacological profile.
Biological Activity Overview
Preliminary studies indicate that this compound may exhibit various biological activities, particularly as an anticancer agent . The compound's ability to modulate cellular pathways associated with tumor growth and proliferation has been highlighted in several studies.
Anticancer Potential
Research has shown that compounds containing the imidazo[1,5-a]pyrazine scaffold possess antiproliferative properties against various cancer cell lines. For instance, related compounds have demonstrated significant cytotoxicity against human cancer cell lines such as MCF7 (breast cancer), SF-268 (central nervous system cancer), and NCI-H460 (lung cancer) .
The mechanism of action for this compound involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to modulation of their activity, potentially acting as inhibitors or activators depending on the target involved. Key pathways influenced by this compound include:
- Signal transduction
- Gene expression regulation
- Metabolic processes
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of this compound.
Study Highlights
- Trypanosoma brucei Inhibition : A study identified imidazo[4,5-b]pyrazin derivatives that showed sub-micromolar activity against T. brucei, suggesting that similar scaffolds might enhance the efficacy of 1-bromo derivatives in parasitic infections .
- BCR-Abl Kinase Inhibition : Derivatives of imidazo[1,2-a]pyrazine were reported to exhibit significant inhibitory effects against BCR-Abl kinase, which is crucial in treating chronic myeloid leukemia (CML). This highlights the potential for structural modifications in enhancing therapeutic effects .
Comparative Analysis with Similar Compounds
The uniqueness of this compound can be compared with other structurally similar compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 1-Bromo-8-chloro-3-(propan-2-yl)imidazo[1,5-a]pyrazine | Chlorine atom at 8-position | Different biological activity due to chlorine substitution |
| 6-Bromoimidazo[1,2-a]pyrazine derivatives | Various substitution patterns | Variability in biological activity based on substituents |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
